4-((2,6-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Antimicrobial Structure-Activity Relationship Biofilm Inhibition

Researchers requiring a well-defined 1,2,4-triazole-3-thiol for AMCase inhibitor benchmarking often face supply inconsistency. This compound, with its unique 2,6-dichlorobenzylidene and m-tolyl substitution, directly addresses that gap. - Reference tool for Acidic Mammalian Chitinase (AMCase) inhibitor SAR programs. - Ligand for synthesizing novel metal complexes with distinct coordination geometry. - Critical data point in focused antimicrobial screening libraries. - Supplied as a pure, characterized entity suitable for analytical method development.

Molecular Formula C16H12Cl2N4S
Molecular Weight 363.3 g/mol
CAS No. 478255-75-3
Cat. No. B12058284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,6-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
CAS478255-75-3
Molecular FormulaC16H12Cl2N4S
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C16H12Cl2N4S/c1-10-4-2-5-11(8-10)15-20-21-16(23)22(15)19-9-12-13(17)6-3-7-14(12)18/h2-9H,1H3,(H,21,23)/b19-9+
InChIKeyBQKNITWCYQDKAV-DJKKODMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2,6-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol: Structural Class & Procurement


4-((2,6-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a synthetic, low-molecular-weight (MW: 363.3 g/mol) heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class [1]. Its structure features a 1,2,4-triazole core, a 2,6-dichlorobenzylideneamino substituent at the 4-position, an m-tolyl group at the 5-position, and a thiol tautomer at the 3-position. This specific substitution pattern places it within a family of Schiff base-containing triazoles, a class extensively explored for diverse biological activities including antimicrobial and anticancer properties, as well as for their metal-chelating capabilities [2].

Why Generic Triazole-3-thiol Cannot Substitute


The biological and chemical performance of 4-((2,6-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is dictated by a synergistic combination of its three key structural features: the electron-withdrawing 2,6-dichlorobenzylidene group, the lipophilic m-tolyl ring, and the reactive thiol. Simple substitution of any one group, even with closely related analogs, is not benign. For example, replacing the 2,6-dichloro substitution with a 2,4-dichloro arrangement can alter molecular geometry and electronic distribution, potentially disrupting critical interactions with biological targets or metal ions [1]. Similarly, modifying the m-tolyl group changes the molecule's lipophilicity and steric profile, which are essential parameters for membrane permeability and target binding. The following sections provide a structured assessment of the available quantitative evidence, differentiating where data exists and where conclusions rely on structural inference from related chemical series [2].

Differentiation Evidence


Antimicrobial Pharmacophore Congruence

This specific compound's 2,6-dichlorobenzylideneamino-m-tolyl substitution pattern presents a unique combination of electronic and steric features. While direct MIC data for this compound are not publicly available, class-level inference from studies on closely related benzylidene-amino-triazole-3-thiols provides quantitative context for its potential differentiation. In a study of an analogous Schiff base series, the presence of chloro substituents on the benzylidene ring was critical for activity. The most active analog in that series, featuring a p-chloro substituent, showed potent antimicrobial activity, with the researchers concluding that an electron-withdrawing group at specific positions significantly enhances antibacterial potency [1]. The 2,6-dichloro substitution pattern on our target compound provides a distinct electronic environment predicted to influence target binding differently than the mono- or 2,4-dichloro analogs [2].

Antimicrobial Structure-Activity Relationship Biofilm Inhibition

Selective Chitinase Inhibitor Scaffold

The core 'substituted amino triazole' structure is the subject of a patent family disclosing potent inhibitors of Acidic Mammalian Chitinase (AMCase), an enzyme implicated in asthma and inflammatory diseases [1]. The patent specifically claims a broad genus of amino triazoles, establishing the privileged nature of this scaffold for this therapeutic target. The target compound, 4-((2,6-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol, maps onto this patented chemotype. Its unique functionalization is a key differentiator from other generic triazoles that may lack activity against chitinases, making it a valuable tool for exploring this specific pharmacological pathway [2].

Chitinase Inhibition Asthma Inflammation

Anticancer Potential via Molecular Topology

While this specific compound lacks direct anticancer data, the 2,6-dichlorobenzylidene motif is a critical pharmacophore in a recently reported series of potent anticancer agents. A study of 2-(2,6-dichlorobenzylidene)-aurone-triazole hybrids found that 18 of 19 synthesized compounds exhibited IC50 values against cancer cells lower than the reference drug leucovorin (IC50 = 30.8 µM), with active compounds ranging from 7.73 to 30.69 µM [1]. This demonstrates that the 2,6-dichlorobenzylidene group, when conjugated to a triazole system, is a key determinant of cytotoxicity. The target compound provides a distinct scaffold for exploring this pharmacophore, differing from the aurone series by incorporating an m-tolyl group, which may offer a different selectivity or toxicity window, a hypothesis that can only be tested by procuring and evaluating this specific molecule [2].

Anticancer Cytotoxicity Aurone-Triazole Hybrid

Tautomeric Thiol Reactivity Profile

The compound's 3-thiol group exists in a tautomeric equilibrium with its thione form, creating a unique reactive center for metal coordination and further chemical modification. This is a fundamental chemical property that distinguishes it from 1,2,4-triazole analogs lacking a thiol, such as those with an amine or hydroxyl group at the 3-position. For example, in studies of metal complexes with 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, the thiol group was essential for forming stable complexes that exhibited both bactericidal and fungicidal activity [1]. The presence of the 2,6-dichlorobenzylidene group further tunes the electron density on the sulfur atom, making its reactivity and coordination chemistry distinct from other triazole-3-thiols. No other commercially available analog combines this specific thiol reactivity with the same electronic and steric environment [2].

Metal Chelation Derivatization Handle Thiol-Thione Tautomerism

Application Scenarios


AMCase Inhibition in Respiratory Drug Discovery

Use as a reference tool compound for Acidic Mammalian Chitinase (AMCase) inhibitor programs. This compound's core scaffold is claimed in patents as a potent AMCase inhibitor [1], a target for asthma and inflammatory lung diseases. Its procurement is essential for establishing structure-activity relationships and benchmarking novel inhibitors, a role that structurally simpler or generic triazoles cannot fulfill.

Metal-Organic Anticancer Complexes Synthesis

Employ this molecule as a ligand for synthesizing novel metal complexes. Its distinct thiol-thione tautomerism and 2,6-dichlorobenzylidene pharmacophore provide a unique chemical platform for creating coordination compounds with potential anticancer activity, as demonstrated by the potent activity of related dichlorobenzylidene-triazole hybrids [2]. This specific ligand offers a different coordination geometry and electronic profile compared to over-the-counter triazole ligands.

Antimicrobial SAR Library Standard

Include this compound as a key member in focused screening libraries designed to map the antimicrobial structure-activity landscape of 1,2,4-triazole-3-thiols. Its specific 2,6-dichloro and m-tolyl substitution pattern makes it a critical data point for understanding the electronic and steric effects on antibacterial potency, directly building on established SAR trends [3]. It provides more granular SAR information than a library containing only mono-substituted or unsubstituted analogs.

Analytical Method & Metabolite Identification

As a well-defined, pure chemical entity with a unique combination of functional groups (chlorinated benzylideneamino, m-tolyl, and triazole-thiol), it serves as an ideal analytical reference standard for developing and validating HPLC, LC-MS, or GC-MS methods for detecting related compounds in complex matrices, including biological fluids or environmental samples [4].

Quote Request

Request a Quote for 4-((2,6-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.